N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-9-7-15(8-10-18)13-20-19(22)21-12-11-17(14-21)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJBQMHLXQRHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation followed by reduction to introduce the phenyl group onto the pyrrolidine ring.
Attachment of the 4-Methoxybenzyl Group: This can be done via nucleophilic substitution reactions where the 4-methoxybenzyl halide reacts with the pyrrolidine derivative.
Formation of the Carboxamide Group: The final step involves the reaction of the amine group with a carboxylic acid derivative to form the carboxamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic ring in the 4-methoxybenzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products include nitro or halogenated derivatives of the compound.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit certain kinases or activate specific transcription factors, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural and functional differences between the target compound and selected analogs:
Research Findings and Limitations
- LMM5 ’s efficacy against C. albicans suggests that the 4-methoxyphenylmethyl group is a viable pharmacophore for antifungal design .
- K124 ’s thiourea scaffold, while active, may face stability issues in vivo compared to carboxamides .
- No direct data on the target compound’s activity or synthesis were found in the evidence.
Notes
Methodological Gaps : The absence of direct studies on the target compound necessitates caution in extrapolating its properties.
Structural Recommendations : Future work should explore hybridizing the pyrrolidine carboxamide core with bioactive substituents from LMM5 or K123.
Diverse Applications : The 4-methoxyphenyl group appears in multiple drug classes (e.g., antifungals, beta-agonists in ), underscoring its versatility.
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 4-methoxyphenyl group and a phenyl group. Its molecular formula is CHNO, which contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may act as an inhibitor or modulator, influencing various signaling pathways involved in physiological processes such as:
- Enzyme Inhibition : It has been investigated for its potential to inhibit certain enzymes linked to disease pathways.
- Receptor Binding : The compound may bind to specific receptors, thereby modulating their activity and affecting downstream signaling cascades.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antinociceptive Effects : Studies have shown that this compound exhibits significant analgesic properties, making it a candidate for pain management therapies.
- Anti-inflammatory Properties : Preliminary investigations suggest that it may reduce inflammation through modulation of inflammatory mediators.
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antinociceptive | Significant reduction in pain | , |
| Anti-inflammatory | Decreased levels of inflammatory markers | , |
| Antioxidant | Effective in scavenging free radicals | , |
Case Studies
Several studies have focused on the pharmacological evaluation of this compound:
-
Analgesic Activity Study :
- A study evaluated the analgesic effects in rodent models, demonstrating a dose-dependent reduction in pain responses comparable to standard analgesics. The mechanism was linked to modulation of the central nervous system pathways involved in pain perception.
-
Anti-inflammatory Study :
- Research involving inflammatory models indicated that the compound significantly reduced edema and inflammatory cell infiltration. Its action was associated with inhibition of pro-inflammatory cytokines.
-
Antioxidant Evaluation :
- In vitro assays revealed that this compound effectively reduced oxidative stress markers, suggesting its potential utility in conditions characterized by oxidative damage.
Q & A
Q. What are the established synthetic routes for N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves:
- Cyclization : Formation of the pyrrolidine ring via cyclization of 1,4-diketones or amino alcohols.
- Substituent Introduction : The 4-methoxyphenylmethyl group is introduced via nucleophilic aromatic substitution (e.g., using 4-methoxybenzyl halides). The phenyl group at position 3 is added through Suzuki coupling or Friedel-Crafts alkylation.
- Carboxamide Formation : Coupling with a phenyl isocyanate or carbodiimide-mediated activation.
- Optimization : Reaction temperatures (60–120°C), solvent choice (DMF or THF), and catalysts (e.g., Pd for cross-coupling) are critical for yield (>70%) and purity (>95%). Purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : and NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm).
- IR : Carboxamide C=O stretch (~1650 cm) and methoxy C-O stretch (~1250 cm).
- LC-MS : Validates molecular weight (e.g., [M+H] at m/z 351) and purity (>95%).
- XRD : Resolves stereochemistry of the pyrrolidine ring and substituent orientation .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water. Solubility can be enhanced using co-solvents (e.g., PEG-400) or micellar formulations.
- Stability : Stable at RT under inert atmospheres. Degrades under prolonged UV exposure (monitor via TLC).
- LogP : Predicted ~3.2 (via computational tools like ACD/Labs), indicating moderate lipophilicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the methoxyphenyl and phenyl substituents?
- Methodological Answer :
- Analog Synthesis : Replace methoxy with electron-withdrawing (e.g., CF) or donating (e.g., -NH) groups. Modify phenyl with halogens or methyl groups.
- Biological Assays : Test analogs in receptor-binding assays (e.g., dopamine or serotonin receptors) or enzyme inhibition studies (e.g., kinases).
- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities. The methoxy group may enhance π-π stacking, while phenyl substituents influence steric interactions .
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrrolidine-carboxamides?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, concentrations).
- Orthogonal Validation : Confirm receptor binding via SPR and functional assays (e.g., cAMP modulation).
- Structural Reanalysis : Re-examine stereochemistry (e.g., cis vs. trans pyrrolidine conformers) using XRD or NOESY .
Q. How does this compound interact with metabolic enzymes, and what are the implications for in vivo studies?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS. Major metabolites may result from O-demethylation (methoxy → hydroxyl) or pyrrolidine ring oxidation.
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Adjust dosing regimens if significant inhibition occurs .
Q. What experimental approaches are used to study its enzyme inhibition mechanisms (e.g., kinase targets)?
- Methodological Answer :
- Kinase Assays : Use HTRF or ADP-Glo™ kits to measure IC values against kinases (e.g., Met kinase).
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
- Crystallography : Co-crystallize with target enzymes (e.g., PDB deposition) to identify binding motifs .
Q. How can analytical methods (e.g., HPLC) be optimized for quantifying this compound in biological matrices?
- Methodological Answer :
- HPLC : Use a C18 column (3.5 µm, 150 mm), mobile phase (ACN:0.1% formic acid), flow rate 0.8 mL/min. Detect at λ = 254 nm.
- LC-MS/MS : Employ MRM transitions (e.g., 351 → 178) for plasma/brain homogenates. Validate with spike-recovery (85–115%) and LLOQ (~1 ng/mL) .
Q. What synergistic effects are observed when combined with other bioactive compounds?
- Methodological Answer :
- Combination Index : Use Chou-Talalay assays to evaluate synergy (e.g., with anticancer agents).
- Pathway Analysis : Transcriptomics (RNA-seq) to identify co-targeted pathways (e.g., MAPK/ERK).
- In Vivo Models : Test in xenografts (e.g., GTL-16 gastric carcinoma) with dual-therapy regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
